
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C5H3ClINO2 and a molecular weight of 271.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to an oxazinone ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one typically involves the halogenation of 6-methyl-2H-1,4-oxazin-2-one. The process begins with the chlorination of 6-methyl-2H-1,4-oxazin-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This intermediate product is then subjected to iodination using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves rigorous purification steps, including recrystallization and chromatography, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mécanisme D'action
The mechanism of action of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its halogen atoms play a crucial role in binding to target proteins, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mode of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one: Similar compounds include other halogenated oxazinones and related heterocyclic structures.
Benzoxazoles: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H3ClINO2 |
|---|---|
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
5-chloro-3-iodo-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H3ClINO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 |
Clé InChI |
AUCHBXPETVLEKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=O)O1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
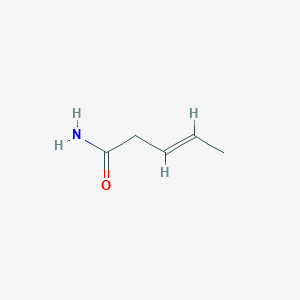
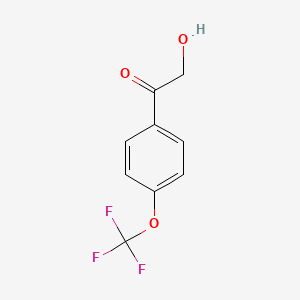
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)

![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
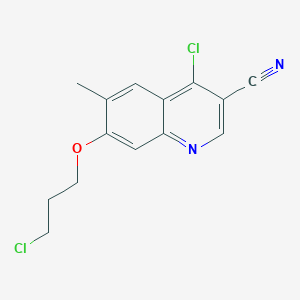
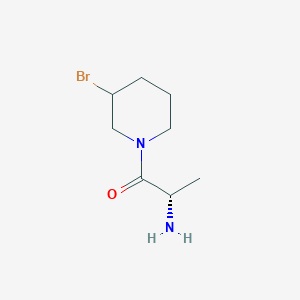

![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
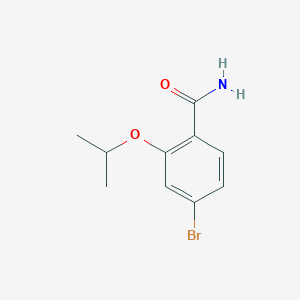
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
